Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate
CAS No.:
Cat. No.: VC17852566
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
| Standard InChI Key | VPUKVVPIACLWAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC(CN)C(=O)OC |
Introduction
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its branched structure, which includes an amino group and a propanoate moiety, along with a 4-methylphenyl substituent. The molecular formula of this compound is C12H17NO2, and its molecular weight is approximately 207.27 g/mol .
Synthesis
The synthesis of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate typically involves multi-step chemical reactions. These steps may include nucleophilic substitution followed by reductive amination to introduce the amino group. The specific synthetic route can vary based on laboratory protocols and desired purity levels.
Research Applications
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate serves as a valuable lead compound in pharmaceutical research. Its structural characteristics allow it to interact with various biological targets, making it suitable for developing new therapeutic agents, particularly in neurological disorders or infections.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume